2-Bromoimidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-Bromoimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 2-position and an amine group at the 6-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[1,2-a]pyridin-6-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization and subsequent bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free and mild reaction conditions can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Oxidation and Reduction Reactions: The amine group at the 6-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2), and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, fused heterocycles, and various oxidized or reduced derivatives .
Scientific Research Applications
2-Bromoimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential activities against various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with the bromine atom at the 3-position.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but without the amine group at the 6-position.
Imidazo[1,2-a]pyridine: The parent compound without any substituents.
Uniqueness
2-Bromoimidazo[1,2-a]pyridin-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWCFXBUUGMAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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